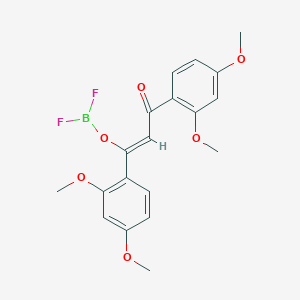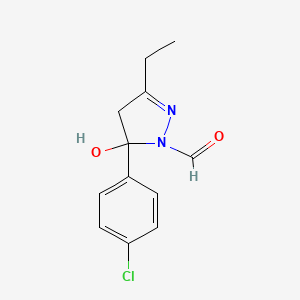![molecular formula C18H15BrClN3S B11102429 4-(4-bromophenyl)-2-{(2E)-2-[1-(4-chlorophenyl)propylidene]hydrazinyl}-1,3-thiazole](/img/structure/B11102429.png)
4-(4-bromophenyl)-2-{(2E)-2-[1-(4-chlorophenyl)propylidene]hydrazinyl}-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-1-PROPANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE is a complex organic compound that features both chlorophenyl and bromophenyl groups
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-1-PROPANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE typically involves multiple steps. One common method starts with the preparation of 4-bromoacetophenone and 4-chlorobenzaldehyde. These compounds undergo a condensation reaction in the presence of sodium hydroxide in ethanol to form the intermediate chalcone . This intermediate is then reacted with thiosemicarbazide to form the final hydrazone compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-1-PROPANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-1-PROPANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved may include those related to cell proliferation and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar compounds include:
1-(4-Bromophenyl)-4-(4-chlorophenyl)-1H-pyrazol-5-amine: This compound shares structural similarities but differs in its pyrazole ring.
1-(4-Bromophenyl)-3-(4-chlorophenyl)propane-1,3-dione: Another structurally related compound with a different functional group arrangement. The uniqueness of 1-(4-CHLOROPHENYL)-1-PROPANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15BrClN3S |
|---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-1-(4-chlorophenyl)propylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H15BrClN3S/c1-2-16(12-5-9-15(20)10-6-12)22-23-18-21-17(11-24-18)13-3-7-14(19)8-4-13/h3-11H,2H2,1H3,(H,21,23)/b22-16+ |
InChI Key |
VMMYFEYLXZGTFQ-CJLVFECKSA-N |
Isomeric SMILES |
CC/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Br)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(1,3-benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11102352.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl naphthalene-1-carboxylate](/img/structure/B11102353.png)
![4-[4-(2,5-Dioxopyrrolidin-1-yl)phenoxy]benzonitrile](/img/structure/B11102361.png)
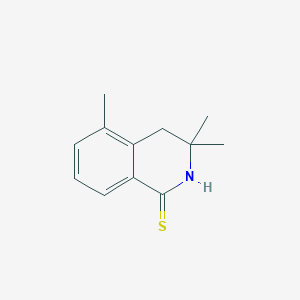
![N~3~-[(E)-furan-2-ylmethylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine](/img/structure/B11102379.png)
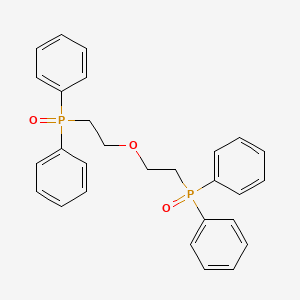
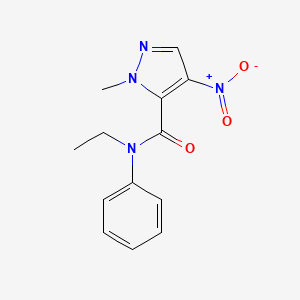
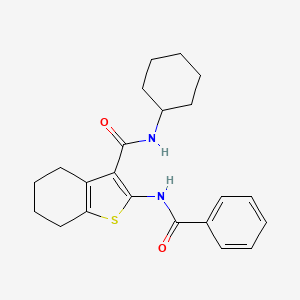
![N-(3-chlorophenyl)-1-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylcyclohexanecarboxamide](/img/structure/B11102388.png)
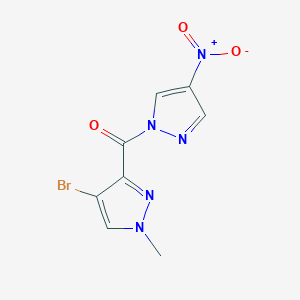
![4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11102397.png)
![Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B11102403.png)
